2-(2-Isocyanoethyl)thiophene

Vue d'ensemble

Description

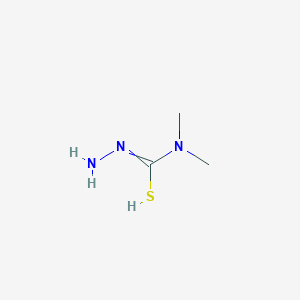

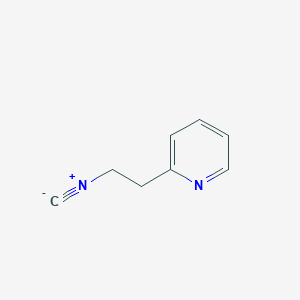

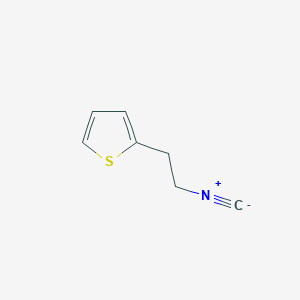

“2-(2-Isocyanoethyl)thiophene” is a chemical compound with the CAS Number: 58749-51-2 . It has a molecular weight of 153.2 and its IUPAC name is 2-(2-isocyanatoethyl)thiophene . It is an off-white solid at room temperature .

Synthesis Analysis

Thiophene derivatives are synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis

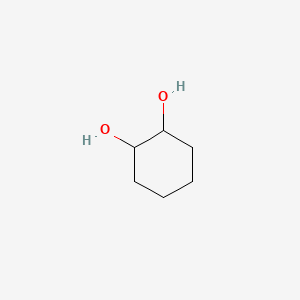

The molecular structure of “2-(2-Isocyanoethyl)thiophene” is represented by the Inchi Code: 1S/C7H7NOS/c9-6-8-4-3-7-2-1-5-10-7/h1-2,5H,3-4H2 . Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S .Chemical Reactions Analysis

Thiophene-based compounds are known for their exceptional optical and conductive properties . They play a vital role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .Physical And Chemical Properties Analysis

“2-(2-Isocyanoethyl)thiophene” is an off-white solid at room temperature . The storage temperature is at room temperature .Applications De Recherche Scientifique

Therapeutic Importance : Thiophene and its derivatives have a wide range of therapeutic properties and applications in medicinal chemistry, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, anti-cancer, and others (Shah & Verma, 2018).

Naturally Occurring Thiophenes : These compounds, often derived from plants, show antimicrobial, antiviral, HIV-1 protease inhibitor, antileishmanial, nematicidal, insecticidal, phototoxic, and anticancer activities (Ibrahim et al., 2016).

Applications in Material Science : Substituted thiophenes are used in material science for their biological activities and in pharmaceuticals. They are also utilized in electronic devices like thin-film transistors, organic field-effect transistors, organic light-emitting transistors, chemical sensors, and solar cells (Nagaraju et al., 2018).

Electronic and Optoelectronic Devices : Thiophene-based materials are studied for the fabrication of electronic and optoelectronic devices, including the selective detection of biopolymers (Barbarella et al., 2005).

Applications in Lithium-Ion Batteries : Thiophene derivatives have been examined as functional additives for improving the cycling performance of high-voltage LiCoO2 in lithium-ion batteries (Xia et al., 2015).

Anticancer Properties : Thiophene compounds are extensively researched for their potential anticancer properties. Thiophene analogs can bind to a wide range of cancer-specific protein targets and inhibit different signaling pathways involved in cancer (Archna et al., 2020).

Reactivity in Chemical Synthesis : Thiophene's reactivity is significant in the synthesis of drugs, fragrances, and pesticides. Understanding thiophene behavior on catalytic surfaces is crucial for controlling product distribution in reactions (Lucarelli et al., 2016).

Mécanisme D'action

Safety and Hazards

The safety information for “2-(2-Isocyanoethyl)thiophene” includes the following hazard statements: H302; H315; H320; H335 . This means it is harmful if swallowed, causes skin irritation, causes eye irritation, and may cause respiratory irritation . The precautionary statements include P261; P302+P352; P280; P305 +P351+P338 , which advise avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and IF IN EYES: Rinse cautiously with water for several minutes .

Orientations Futures

Thiophene-based compounds hold an irreplaceable position among the continuously growing plethora of conjugated polymers due to their exceptional optical and conductive properties . They have made them a center of attention for the past few decades and many researchers have contributed tremendously by designing novel strategies to reach more efficient materials for electronic applications . This suggests that “2-(2-Isocyanoethyl)thiophene” could have potential applications in the field of electronics and optoelectronics .

Propriétés

IUPAC Name |

2-(2-isocyanoethyl)thiophene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NS/c1-8-5-4-7-3-2-6-9-7/h2-3,6H,4-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZSOGQNQXJHKMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[N+]CCC1=CC=CS1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80377747 | |

| Record name | 2-(2-isocyanoethyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80377747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Isocyanoethyl)thiophene | |

CAS RN |

602268-91-7 | |

| Record name | 2-(2-isocyanoethyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80377747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2-methoxyphenyl)methyl]-1-phenylmethanamine;oxalic acid](/img/structure/B7779159.png)

![3-Amino-3H-benzo[d][1,2,3]triazin-4-one](/img/structure/B7779168.png)